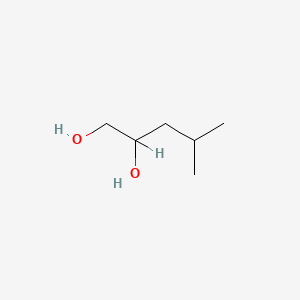
4-Methylpentane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1,2-dihydroxypentane is a polyol.
常见问题
Q. Basic: What are the established synthetic routes for 4-Methylpentane-1,2-diol, and how do reaction conditions influence yield and purity?
This compound can be synthesized via acid-catalyzed hydration of 4-methylpentene derivatives or dihydroxylation of corresponding alkenes using oxidizing agents like osmium tetroxide. Reaction conditions such as temperature (e.g., 60–80°C for optimal diol formation), solvent polarity (e.g., aqueous acetone for improved regioselectivity), and catalyst loading significantly impact yield and purity. Multi-step protocols involving protective groups (e.g., silyl ethers) may be required to prevent unwanted side reactions .
Q. Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key techniques include:
- NMR : 1H NMR (δ 1.2–1.4 ppm for methyl groups; δ 3.5–3.8 ppm for hydroxyl-bearing carbons) and 13C NMR to confirm branching and diol structure.
- IR : Broad O-H stretches (~3300 cm−1) and C-O vibrations (~1050 cm−1).
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 104 for molecular ion) for purity assessment.
Cross-validation with HPLC (C18 column, aqueous acetonitrile mobile phase) ensures accurate quantification .
Q. Advanced: How can researchers resolve contradictions in toxicity data for this compound across in vitro and in vivo models?
Discrepancies may arise from metabolic differences (e.g., hepatic vs. renal clearance) or species-specific enzyme activity. Mitigation strategies:
- Conduct comparative pharmacokinetic studies using isotopically labeled compounds.
- Employ physiologically based toxicokinetic (PBTK) models to extrapolate in vitro data to in vivo scenarios.
- Validate findings using multi-omics approaches (e.g., metabolomics to track oxalate formation, a known toxic metabolite in diol degradation) .
Q. Advanced: What strategies optimize regioselective functionalization of this compound while preserving its diol structure?
- Protective Groups : Use tert-butyldimethylsilyl (TBS) groups to shield one hydroxyl group during derivatization.
- Catalytic Selectivity : Employ transition-metal catalysts (e.g., Ru-based systems) for selective oxidation of primary alcohols.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the less sterically hindered hydroxyl group .
Q. Basic: What are the key physicochemical properties of this compound relevant to solvent systems?
- Solubility : Miscible with water (logP ~ -0.5) and polar organic solvents (e.g., ethanol, acetone).
- Hydrogen Bonding : Strong intermolecular H-bonding increases viscosity (η ~ 40 mPa·s at 25°C).
- Thermal Stability : Decomposes above 200°C, forming aldehydes and ketones. These properties guide solvent selection for reactions and formulation studies .
Q. Advanced: How does stereochemistry influence this compound’s biological interactions?
The cis vs. trans configuration affects hydrogen-bonding networks and enzyme binding. For example:
- Cis-diols form stable complexes with boronate affinity columns, useful in separation workflows.
- Trans-diols may exhibit reduced interaction with diol-specific dehydrogenases. Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers for activity assays .
Q. Basic: What protocols quantify this compound in biological matrices?
Validated methods include:
属性
CAS 编号 |
24347-54-4 |
|---|---|
分子式 |
C6H14O2 |
分子量 |
118.17 g/mol |
IUPAC 名称 |
4-methylpentane-1,2-diol |
InChI |
InChI=1S/C6H14O2/c1-5(2)3-6(8)4-7/h5-8H,3-4H2,1-2H3 |
InChI 键 |
AMOCOBXCNIBDMC-UHFFFAOYSA-N |
SMILES |
CC(C)CC(CO)O |
规范 SMILES |
CC(C)CC(CO)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















